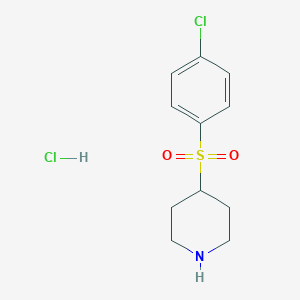
2-Nitrophenyl stearate
Vue d'ensemble
Description
2-Nitrophenyl stearate is an ester formed by the condensation of stearic acid, an 18-carbon long fatty acid, and 2-nitrophenol . This compound is known for its application as a substrate in enzymatic studies, particularly involving lipases and esterases. Its structure consists of a long hydrophobic chain (stearic acid) and a hydrophilic nitrophenol group, making it a valuable tool in biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Nitrophenyl stearate can be synthesized through the esterification of stearic acid with 2-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale esterification processes. These processes would likely utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitrophenyl stearate primarily undergoes hydrolysis reactions catalyzed by lipases and esterases. The hydrolysis reaction involves the cleavage of the ester bond, resulting in the formation of 2-nitrophenol and stearic acid.
Common Reagents and Conditions
Lipases and Esterases: These enzymes catalyze the hydrolysis of this compound.
Water: Acts as a nucleophile in the hydrolysis reaction.
Buffer Solutions: Maintain the pH at optimal levels for enzyme activity.
Major Products
2-Nitrophenol: A chromogenic compound that can be detected spectrophotometrically.
Stearic Acid: A fatty acid commonly found in various biological systems.
Applications De Recherche Scientifique
2-Nitrophenyl stearate is widely used in scientific research due to its role as a substrate for enzyme assays. Some of its applications include:
Enzyme Activity Studies: Used to measure the activity of lipases and esterases by monitoring the release of 2-nitrophenol.
Polymer Inclusion Membranes: Acts as a plasticizer to enhance the flexibility and stability of polymer inclusion membranes.
Biochemical Research: Helps in understanding the mechanisms of ester hydrolysis and the properties of enzymes involved in these reactions.
Mécanisme D'action
The mechanism of action of 2-Nitrophenyl stearate involves its hydrolysis by lipases and esterases. These enzymes bind to the ester bond of this compound, forming an enzyme-substrate complex. A water molecule then acts as a nucleophile, attacking the carbonyl carbon of the ester bond, leading to its cleavage and the release of 2-nitrophenol and stearic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrophenyl octyl ether: Another ester used in polymer inclusion membranes.
Butyl stearate: A plasticizer evaluated for its non-toxic nature and cost-effectiveness.
Phthalates, Adipates, and Sebacates: Common plasticizers used in various applications.
Uniqueness
2-Nitrophenyl stearate is unique due to its combination of a long hydrophobic chain and a hydrophilic nitrophenol group, making it particularly useful in enzyme assays. Its ability to act as a substrate for both lipases and esterases sets it apart from other similar compounds.
Propriétés
IUPAC Name |
(2-nitrophenyl) octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24(26)29-23-20-18-17-19-22(23)25(27)28/h17-20H,2-16,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOFUYZAMTVGQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401505 | |
| Record name | 2-Nitrophenyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104809-27-0 | |
| Record name | 2-Nitrophenyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




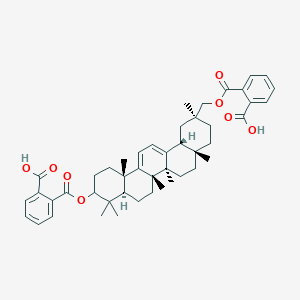
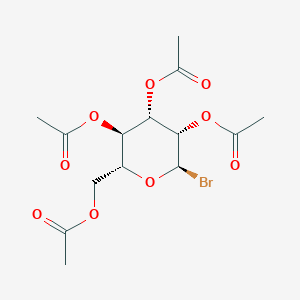


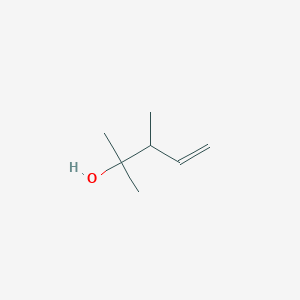

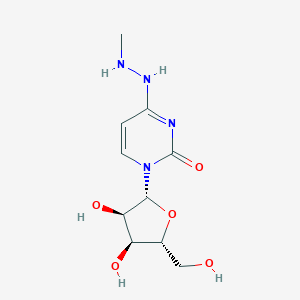


![Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride](/img/structure/B26460.png)
